molecular formula C13H12N2O3 B1317414 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid CAS No. 331461-84-8

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid

Cat. No.: B1317414
CAS No.: 331461-84-8
M. Wt: 244.25 g/mol
InChI Key: ADWNZYOLLNWXOU-UHFFFAOYSA-N
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Description

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid involves several steps. One common method includes the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in DMF containing sodium hydride . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include DMC, DABCO, DMB, Pd/C, H2, EtOH, NaHCO3, CH3I, and Cs2CO3 . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is utilized in proteomics research and has applications in the synthesis of pharmacologically active compounds . Additionally, it is used in the development of new materials for biomedical and electronic applications.

Mechanism of Action

The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways . It acts as a selective, systemic agent that inhibits plant amino acid synthesis by targeting acetohydroxyacid synthase (AHAS) . This inhibition disrupts the biosynthesis of branched-chain amino acids, leading to the compound’s herbicidal effects .

Comparison with Similar Compounds

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is unique due to its specific chemical structure and properties . Similar compounds include other pyrimidinyl carboxy compounds and benzoic acid derivatives . These compounds share some chemical characteristics but differ in their specific applications and mechanisms of action .

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-6-9(2)15-13(14-8)18-11-5-3-4-10(7-11)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWNZYOLLNWXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586466
Record name 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331461-84-8
Record name 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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